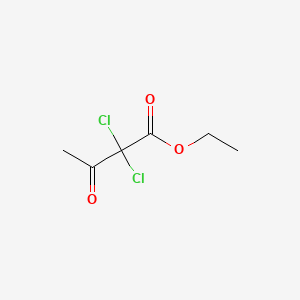

Ethyl 2,2-dichloro-3-oxobutanoate

説明

Contextual Significance of Dihalo-β-Keto Esters in Contemporary Organic Synthesis

Dihalo-β-keto esters are a class of organic compounds that have become increasingly important in modern organic synthesis. Their structure, which includes two halogen atoms and two carbonyl groups in a specific arrangement, allows them to participate in a wide array of chemical reactions. This makes them valuable building blocks for creating more complex molecules.

The reactivity of these compounds is a key aspect of their utility. For instance, they can undergo reactions like palladium-catalyzed annulation, which is a process of forming new rings within a molecule. This has been demonstrated in the synthesis of complex structures like dihydrocyclopenta[b]chromenes. acs.org The presence of the ester group also allows for transformations such as hydrolysis and decarboxylation to produce ketones and esters, although these reactions can be challenging with highly substituted derivatives. nih.gov

Furthermore, the development of new synthetic methods involving β-keto esters continues to expand their applicability. organic-chemistry.org For example, palladium-catalyzed reactions of allylic β-keto esters have opened up new pathways for creating carbon-carbon bonds. nih.gov The versatility of β-keto esters is also highlighted by their use in the synthesis of various heterocyclic compounds and as precursors in the formation of other important chemical intermediates. researchgate.netacs.org

Historical Evolution of Research on Dichloro-Substituted Acetoacetates

Research into dichloro-substituted acetoacetates is part of the broader history of the study of β-keto esters and their derivatives. Acetoacetic esters have long been fundamental reagents in organic synthesis, known for their ability to form new carbon-carbon bonds. nih.gov

The introduction of halogen atoms, such as chlorine, to the acetoacetate (B1235776) structure significantly modifies its reactivity and opened new avenues for synthetic applications. The development of methods to introduce these halogens has been a key area of research. For example, a common method for synthesizing ethyl 2,2-dichloro-3-oxobutanoate involves the chlorination of ethyl acetoacetate. chemicalbook.com

Over time, the focus of research has expanded to include a variety of substituted β-keto esters, including those with different halogen and ester groups. chemsrc.comnih.govnih.gov The exploration of the reactivity of these compounds in various reactions, such as palladium-catalyzed processes, has further broadened their synthetic utility. acs.orgnih.gov This ongoing research continues to uncover new applications for dichloro-substituted acetoacetates and related compounds in the synthesis of complex organic molecules. mdpi.com

Structural Features and Their Fundamental Influence on Reactivity Research

The reactivity of this compound is directly influenced by its key structural features: the ethyl ester group, the two chlorine atoms at the alpha position, and the ketone group at the beta position. The presence of two electron-withdrawing chlorine atoms on the α-carbon significantly impacts the acidity of the neighboring protons and the electrophilicity of the adjacent carbonyl carbons. This activation makes the molecule susceptible to a variety of nucleophilic attacks and other transformations.

The general synthesis of this compound starts from ethyl acetoacetate. chemicalbook.comchemsrc.com A typical procedure involves reacting ethyl acetoacetate with a chlorinating agent in a suitable solvent. chemicalbook.com

The physical and chemical properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C6H8Cl2O3 chemicalbook.com |

| Molecular Weight | 199.03 g/mol simsonpharma.com |

| Appearance | Liquid sigmaaldrich.com |

| Melting Point | 37.0 to 41.0 °C americanelements.com |

| Boiling Point | 203.6 °C at 760 mmHg americanelements.com |

| Density | 1.292 g/cm³ americanelements.com |

| CAS Number | 6134-66-3 chemicalbook.com |

The reactivity of β-keto esters, in general, is a subject of extensive research. They can undergo various reactions, including alkylation, hydrolysis, and decarboxylation. nih.gov The presence of the ester and ketone groups allows for a range of chemical transformations, making them versatile building blocks in organic synthesis. organic-chemistry.org For instance, they are used in the synthesis of heterocyclic compounds and have been investigated for their potential biological activities. mdpi.com The specific reactivity of this compound is a subject of ongoing research, with its unique dichlorinated structure offering potential for novel synthetic applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2,2-dichloro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O3/c1-3-11-5(10)6(7,8)4(2)9/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLMZKROLCVGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210248 | |

| Record name | Ethyl 2,2-dichloroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6134-66-3 | |

| Record name | Butanoic acid, 2,2-dichloro-3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6134-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,2-dichloroacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006134663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,2-dichloroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,2-dichloroacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparations of Ethyl 2,2 Dichloro 3 Oxobutanoate

Established Synthetic Routes and Mechanistic Elucidation

The synthesis of ethyl 2,2-dichloro-3-oxobutanoate has traditionally been approached through direct halogenation of β-keto esters or via multistep pathways starting from simpler molecules.

Direct Halogenation Protocols of Ethyl Acetoacetate (B1235776) and Analogs

The most common method for synthesizing this compound is the direct dichlorination of ethyl acetoacetate. chemicalbook.com This reaction typically involves treating ethyl acetoacetate with a chlorinating agent.

A general laboratory procedure involves the reaction of ethyl acetoacetate with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in the presence of a catalytic amount of ammonium (B1175870) chloride (NH4Cl) in acetonitrile (B52724). chemicalbook.com The reaction proceeds by stirring a mixture of NH4Cl and ethyl acetoacetate, followed by the portion-wise addition of DCDMH. chemicalbook.com The mixture is then stirred at a slightly elevated temperature to ensure the completion of the reaction. chemicalbook.com

The probable mechanism involves the in situ generation of an electrophilic chlorine species from DCDMH, which then reacts with the enol form of ethyl acetoacetate. The initial monochlorination at the α-position is followed by a second chlorination to yield the desired dichlorinated product. The presence of the electron-withdrawing acetyl group facilitates the enolization and subsequent electrophilic attack.

Another established method for the chlorination of β-keto esters is the use of sulfuryl chloride (SO2Cl2). A patent describes a solvent-free method for the preparation of ethyl 2-chloroacetoacetate by reacting ethyl acetoacetate with sulfuryl chloride at low temperatures. google.com This approach can be extended to produce the dichlorinated analog, although careful control of stoichiometry and reaction conditions is crucial to prevent side reactions.

Multistep Synthetic Pathways from Simpler Precursors

While direct halogenation is prevalent, multistep syntheses offer alternative routes, often necessary when specific substitution patterns are required or when starting from more basic precursors. For instance, the synthesis of related α-keto esters can be achieved through a one-pot diazotization and oxidation of β-ketoesters. pku.edu.cn This methodology could potentially be adapted for the synthesis of this compound, although it would require the prior synthesis of a suitable dichlorinated β-ketoester.

Another general strategy for synthesizing substituted β-keto esters involves the Claisen condensation of esters. wikipedia.org Theoretically, a substituted acetate (B1210297) could be condensed with an appropriate acyl chloride to build the carbon skeleton, followed by chlorination. However, this is a more circuitous route compared to the direct halogenation of readily available ethyl acetoacetate.

Development of Novel and Efficient Synthetic Approaches

Recent research has focused on developing more efficient, catalytic, and environmentally benign methods for the synthesis of dichlorinated β-keto esters.

Catalytic Strategies in Dichloro-β-Keto Ester Synthesis

The development of catalytic methods for the synthesis of functionalized β-keto esters is an active area of research. While specific catalytic strategies for the direct synthesis of this compound are not extensively documented in the provided results, broader catalytic approaches for β-keto ester modification are relevant. For example, palladium-catalyzed reactions have been employed for the annulation of substrates bearing dichloro groups. acs.org

Furthermore, the use of metal catalysts in combination with chiral ligands allows for the stereodivergent allylation of β-keto esters, demonstrating the potential for catalytic systems to control reactivity and selectivity in these molecules. nih.gov While not directly a synthesis of the title compound, these advanced catalytic methods highlight the ongoing efforts to develop sophisticated transformations of β-keto esters.

Green Chemistry Protocols for Preparation

The principles of green chemistry, which aim to reduce waste and use less hazardous substances, are increasingly being applied to organic synthesis. nih.govdergipark.org.tr In the context of preparing this compound, a notable green approach is the use of a solvent-free reaction system. google.com

A patented method for the synthesis of ethyl 2-chloroacetoacetate highlights the benefits of avoiding solvents, which significantly lowers production costs and reduces the generation of waste. google.com The method also incorporates the absorption of acidic gas byproducts with a caustic soda solution, further minimizing environmental impact. google.com This approach aligns with the green chemistry principles of preventing waste and designing safer chemical processes. nih.gov

The use of recyclable catalysts, such as silica-supported boric acid for the trans-esterification of β-keto esters, represents another green strategy that could be adapted for related transformations. nih.gov Although not a direct synthesis of the title compound, it showcases the trend towards developing more sustainable catalytic systems.

Optimization of Reaction Conditions for Research and Preparative Scales

Optimizing reaction conditions is crucial for maximizing yield and purity, both in laboratory research and for larger-scale preparations.

For the direct chlorination of ethyl acetoacetate with DCDMH, the reaction conditions have been specified for a laboratory scale. chemicalbook.com Key parameters include the molar ratios of reactants, the choice of solvent (acetonitrile), and the reaction temperature (35°C). chemicalbook.com Purification is typically achieved through silica (B1680970) gel column chromatography. chemicalbook.com

In a different synthetic context involving ethyl 2-diazo-3-oxobutanoate, optimization of reaction conditions such as temperature and solvent was systematically performed to maximize product yield. nih.gov Microwave heating was employed to accelerate the reaction, with temperatures ranging from 110 °C to 140 °C being tested. nih.gov This demonstrates a common approach to optimizing reaction parameters to achieve the desired outcome efficiently.

The following table summarizes the optimized conditions for a specific synthesis of ethyl 2-(oxazolin-2-yl)alkanoates, illustrating the systematic approach to optimization.

| Entry | Diazo ester 1a (mmol) | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | 0.36 | DCE | 110 | 30 | 41 |

| 2 | 0.36 | DCE | 120 | 30 | 64 |

| 3 | 0.36 | DCE | 130 | 30 | 68 |

| 4 | 0.36 | DCE | 140 | 30 | 70 |

| This table is based on data for the synthesis of a different compound but illustrates the process of optimizing reaction conditions. nih.gov |

For industrial-scale production, factors such as cost, safety, and environmental impact become paramount. The solvent-free synthesis of ethyl 2-chloroacetoacetate using sulfuryl chloride is an example of a process optimized for larger scales, as it reduces costs and waste. google.com

Investigations into Industrial Production Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound involves a critical evaluation of various factors to ensure the process is efficient, cost-effective, safe, and scalable. Investigations into industrial methodologies are centered on optimizing reaction conditions, raw material sourcing, and purification techniques to achieve high yield and purity on a large scale.

A foundational method for synthesizing this compound is the direct chlorination of ethyl acetoacetate. chemicalbook.com Research has detailed a general procedure where ethyl acetoacetate is treated with a chlorinating agent in a suitable solvent. One specific method involves using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as the chlorinating agent and ammonium chloride as a catalyst in an acetonitrile solvent. chemicalbook.com The reaction mixture is stirred at a controlled temperature for several hours to facilitate the dichlorination at the alpha-position of the β-keto ester. chemicalbook.com

After the reaction is complete, the industrial process would require an efficient work-up and purification sequence. In the laboratory setting, this involves removing the solvent under reduced pressure, followed by extraction with a solvent like ethyl acetate, washing with water, and drying. chemicalbook.com Final purification is often achieved by silica gel column chromatography to yield the target product. chemicalbook.com

Key parameters from a representative laboratory synthesis are detailed below.

Table 1: Laboratory Synthesis Parameters for this compound

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | Ethyl acetoacetate | chemicalbook.com |

| Chlorinating Agent | 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | chemicalbook.com |

| Catalyst | Ammonium Chloride (NH₄Cl) | chemicalbook.com |

| Solvent | Acetonitrile | chemicalbook.com |

| Temperature | 35°C | chemicalbook.com |

| Reaction Time | 12 hours | chemicalbook.com |

| Purification Method | Silica gel column chromatography | chemicalbook.com |

The successful industrial-scale production of analogous chemical structures provides a framework for the necessary investigations. For instance, patents related to the synthesis of other complex molecules emphasize the importance of using common, readily available raw materials to develop a process that is simple to control, cost-effective, and environmentally friendly. google.com The focus is often on achieving high yields and minimizing waste, which are crucial for commercial viability. google.com

Further research for industrial-scale synthesis of this compound would likely investigate the following areas:

Alternative Chlorinating Agents: Evaluating less expensive and more atom-economical chlorinating agents than DCDMH, such as sulfuryl chloride or chlorine gas, while considering the safety and handling challenges associated with them.

Process Optimization: A detailed study of reaction parameters (temperature, pressure, stoichiometry, reaction time) to maximize yield and minimize the formation of impurities.

Purification: Development of a robust purification process, likely centered on multi-stage vacuum distillation, to achieve high product purity (e.g., >95%) without the need for chromatography. google.com

Waste Stream Management: Creating a process to handle and neutralize byproducts and waste solvents in an environmentally responsible and cost-effective manner.

The research findings indicate that while a clear synthetic path exists, significant process research and development would be required to establish a truly efficient and economical industrial manufacturing process for this compound.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2,2 Dichloro 3 Oxobutanoate

Electrophilic Characteristics of the Dichloro-Substituted Carbonyl System

The chemical structure of ethyl 2,2-dichloro-3-oxobutanoate is characterized by a significant electrophilic character at both the ester and ketone carbonyl carbons. This is a direct consequence of the strong inductive electron-withdrawing effect exerted by the two chlorine atoms at the α-position and the oxygen atoms of the carbonyl groups. This electron withdrawal creates a partial positive charge on the carbonyl carbons, making them susceptible to attack by nucleophiles.

The presence of the dichloro-substituted system enhances the electrophilicity of the adjacent carbonyl groups compared to their non-halogenated counterparts. This heightened reactivity is a key feature of its chemistry, influencing the conditions required for and the outcomes of various chemical transformations. The molecule's reactivity can be further understood by considering the resonance structures that delocalize the electron density, which, in conjunction with the inductive effects, governs the sites of nucleophilic attack.

Nucleophilic Addition Reactions and Their Scope

The electrophilic nature of the carbonyl carbons in this compound makes it a prime substrate for nucleophilic addition reactions. The scope of these reactions is broad, encompassing a variety of carbon-based and heteroatom nucleophiles.

Reactions with Carbon-Based Nucleophiles

Reactions of α,α-dichloro-β-keto esters with carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and enolates, are anticipated to proceed via attack at the ketone carbonyl due to its generally higher electrophilicity compared to the ester carbonyl. These reactions would lead to the formation of tertiary alcohols after quenching. The steric hindrance imposed by the two chlorine atoms and the ethyl group can influence the approach of the nucleophile.

Grignard Reactions: The addition of a Grignard reagent (R-MgX) would likely result in the formation of a tertiary alcohol, with the "R" group from the Grignard reagent adding to the ketone carbonyl.

Enolate Additions: Reactions with enolates, for instance in aldol-type reactions, would involve the enolate attacking the ketone carbonyl, leading to the formation of a β-hydroxy-δ,δ-dichloro-γ-keto ester.

Reactions with Heteroatom Nucleophiles

Heteroatom nucleophiles, containing atoms such as oxygen, nitrogen, and sulfur, also readily react with this compound. These reactions often target the highly electrophilic carbonyl centers.

Hydride Addition: The reduction of the ketone functionality can be achieved using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions typically yield the corresponding α,α-dichloro-β-hydroxy ester.

Amine Addition: Primary and secondary amines can react with the ketone carbonyl to form imines or enamines, respectively. The reaction proceeds through the initial formation of a hemiaminal intermediate.

Thiol Addition: Thiols can add to the ketone carbonyl to form hemithioacetals and thioacetals, which are useful protecting groups or synthetic intermediates.

Ester Functional Group Transformations and Substitution Reactions

The ester group of this compound can undergo transformations characteristic of carboxylic acid derivatives, primarily hydrolysis and transesterification.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2,2-dichloro-3-oxobutanoic acid. Basic hydrolysis, also known as saponification, is typically irreversible as it forms the carboxylate salt. chemguide.co.uk

Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl group of the ester can be exchanged with the alkyl group of the alcohol. organic-chemistry.orgmasterorganicchemistry.com This equilibrium-driven process can be shifted towards the product by using an excess of the new alcohol.

Reductive Transformations and Product Diversification

The reduction of the carbonyl group in α,α-dichloro-β-keto esters, such as this compound, offers a pathway to valuable chiral building blocks. researchgate.net Biocatalytic reductions, in particular, have been shown to be highly efficient and stereoselective.

An enzymatic approach utilizing NADPH-dependent ketoreductases has been successfully employed for the asymmetric reduction of various α,α-dichloro-β-keto esters to their corresponding (S)-α,α-dichloro-β-hydroxy esters with high enantiomeric excess (>99% ee) and conversion rates (>99%). researchgate.net This method provides access to optically pure chiral intermediates that are valuable in organic synthesis. researchgate.net

| Substrate (α,α-dichloro-β-keto ester) | Product ((S)-α,α-dichloro-β-hydroxy ester) | Enantiomeric Excess (ee) | Conversion |

| This compound | Ethyl (S)-2,2-dichloro-3-hydroxybutanoate | >99% | >99% |

| Methyl 2,2-dichloro-3-oxopentanoate | Methyl (S)-2,2-dichloro-3-hydroxypentanoate | >99% | >99% |

| Isopropyl 2,2-dichloro-3-oxo-4-phenylbutanoate | Isopropyl (S)-2,2-dichloro-3-hydroxy-4-phenylbutanoate | >99% | >99% |

Data sourced from a study on the asymmetric reduction of α,α-dichloro-β-keto esters. researchgate.net

Oxidative Reactions and Novel Pathways

Information specifically detailing the oxidative reactions of this compound is limited in the scientific literature. However, based on the general reactivity of β-keto esters and ketones, several potential oxidative pathways can be considered.

Strong oxidizing agents could potentially lead to cleavage of the carbon-carbon bond between the carbonyl groups, a reaction analogous to the haloform reaction, although the presence of the gem-dichloro group might influence the reaction course. Milder and more selective oxidizing agents could potentially target other parts of the molecule, though the high oxidation state of the carbons bearing the carbonyl and chloro groups makes them relatively resistant to further oxidation. The development of novel oxidative pathways for such highly functionalized molecules remains an area for further investigation.

Cyclization and Annulation Reactions Employing this compound

The electrophilic nature of the carbon atoms in this compound, particularly the dichlorinated α-carbon and the carbonyl carbons, allows it to react with a range of dinucleophiles to form various heterocyclic structures. These reactions typically proceed via a cyclocondensation mechanism, where the nucleophile attacks the electrophilic centers of the β-keto ester, followed by an intramolecular cyclization and subsequent dehydration or elimination of other small molecules.

One of the most well-established applications of α-halo ketones is in the Hantzsch thiazole (B1198619) synthesis. While specific studies detailing the use of this compound in this reaction are not extensively documented in readily available literature, the general mechanism involves the reaction of an α-halocarbonyl compound with a thioamide. It is plausible that this compound could react with thiourea or other thioamides to form aminothiazole derivatives. The reaction would likely proceed by initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon, followed by intramolecular cyclization and dehydration.

Similarly, the synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine. This compound can be considered a precursor to a 1,3-dielectrophilic species suitable for such reactions. The reaction with dinucleophiles like amidines would be expected to yield substituted pyrimidine rings, which are core structures in many biologically active molecules.

While specific examples of cyclization and annulation reactions starting directly from this compound are not prevalent in the searched literature, the reactivity of analogous α-haloketones and β-keto esters strongly suggests its potential in the synthesis of a variety of five- and six-membered heterocycles. The table below outlines potential heterocyclic systems that could be synthesized from this compound based on known reactions of similar compounds.

| Heterocyclic System | Potential Dinucleophile | Reaction Type |

| Thiazoles | Thiourea, Thioamides | Hantzsch Synthesis |

| Pyrimidines | Amidines, Guanidine, Urea | Pyrimidine Synthesis |

| Imidazoles | Ammonia and an aldehyde | Radziszewski Synthesis |

| Oxazoles | Amides | Robinson-Gabriel Synthesis |

Further research is required to explore the full scope of this compound in these and other cyclization and annulation reactions, including the optimization of reaction conditions and the characterization of the resulting products.

Detailed Mechanistic Studies of Key Transformations

Detailed mechanistic studies specifically focused on the reactions of this compound are limited in the currently available scientific literature. However, the reaction mechanisms can be inferred from the well-established principles of organic chemistry and the known reactivity of related α,α-dihalo-β-dicarbonyl compounds.

The key to the reactivity of this compound lies in the electronic properties of the molecule. The two chlorine atoms and the two carbonyl groups create significant electron deficiency at the α-carbon and the carbonyl carbons, making them highly susceptible to nucleophilic attack.

In a typical cyclocondensation reaction, for instance with thiourea to form a thiazole ring, the proposed mechanism would initiate with the nucleophilic sulfur of thiourea attacking the electrophilic α-carbon of this compound. This would result in the displacement of one of the chloride ions in an SN2 fashion, forming a key intermediate. The second step would involve an intramolecular cyclization, where one of the nitrogen atoms of the thiourea moiety attacks one of the carbonyl carbons (likely the ketone carbonyl due to its higher reactivity compared to the ester carbonyl). This would be followed by a dehydration step to yield the aromatic thiazole ring. The presence of the second chlorine atom might lead to subsequent reactions or influence the regioselectivity of the cyclization.

Similarly, in the formation of a pyrimidine ring with an amidine, the mechanism would involve the initial attack of one of the nitrogen atoms of the amidine on a carbonyl carbon of the β-keto ester. This would be followed by an intramolecular condensation involving the second nitrogen of the amidine and the remaining carbonyl group, ultimately leading to the formation of the six-membered pyrimidine ring after dehydration. The dichlorinated carbon could potentially be involved in the final aromatization step through elimination of HCl.

It is important to note that these are proposed mechanisms based on the known reactivity of similar functional groups. Detailed experimental and computational studies would be necessary to fully elucidate the precise mechanistic pathways for the reactions of this compound. Such studies would involve the isolation and characterization of reaction intermediates, kinetic studies to determine reaction orders and rate-determining steps, and computational modeling to map the reaction energy profiles.

Applications of Ethyl 2,2 Dichloro 3 Oxobutanoate in Advanced Organic Synthesis

A Versatile Scaffold for Complex Molecules

The inherent reactivity of ethyl 2,2-dichloro-3-oxobutanoate makes it an exceptional starting material for the synthesis of intricate molecular frameworks. The presence of multiple electrophilic sites allows for a variety of chemical transformations, leading to the formation of both heterocyclic and carbocyclic structures.

Synthesis of Diverse Heterocyclic Systems

The construction of heterocyclic rings is a cornerstone of medicinal chemistry and materials science. This compound serves as a key precursor in the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles.

One notable application is in the synthesis of thiazole (B1198619) derivatives. While direct examples with the dichloro compound are not extensively documented in readily available literature, the analogous reactivity of ethyl 2-chloro-3-oxobutanoate in the Hantzsch thiazole synthesis provides a strong indication of its potential. tubitak.gov.trresearchgate.net In this reaction, a thioamide condenses with the α-haloketone functionality to form the thiazole ring, a core structure in many pharmaceutical agents. tubitak.gov.trorganic-chemistry.orgbepls.comscispace.com The reaction of 1-(Benzothiazol-2-yl)-3-phenylthiourea with ethyl 2-chloro-3-oxobutanoate, for instance, yields the corresponding 2-(benzothiazol-2-ylimino)thiazole-5-carboxylate derivative. tubitak.gov.tr

Furthermore, the reactivity of the related ethyl 2-diazo-3-oxobutanoate in forming oxazolines through reactions with aziridines suggests another potential avenue for the application of the dichlorinated analog, given the appropriate activation. nih.gov The synthesis of substituted pyridines, another critical heterocyclic motif, can be envisioned through reactions with enamines or other suitable nitrogen-containing precursors, although specific examples with this compound are not prominently reported. mdpi.comorganic-chemistry.orgias.ac.inabertay.ac.uk

The synthesis of substituted furans, typically achieved through the Paal-Knorr reaction of 1,4-dicarbonyl compounds, represents another potential application. wikipedia.orgorganic-chemistry.orgresearchgate.net While direct use of this compound in this context is not explicitly detailed, its transformation into a suitable 1,4-dicarbonyl precursor could enable the construction of furan (B31954) rings.

Generation of Functionalized Carbocyclic Structures

The construction of carbocyclic rings is fundamental to the synthesis of a vast number of natural products and biologically active molecules. While specific applications of this compound in well-known annulation reactions like the Robinson annulation are not well-documented, its potential as a building block for functionalized carbocycles remains significant. wikipedia.orgmasterorganicchemistry.comscribd.comlibretexts.org The Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring, typically utilizes an α,β-unsaturated ketone and a ketone. wikipedia.orgmasterorganicchemistry.com The structural features of this compound could potentially be exploited to generate the necessary precursors for such cyclizations.

Precursor to Highly Functionalized Chemical Derivatives

The dichloromethyl group and the two carbonyl functionalities of this compound serve as handles for a variety of chemical modifications, leading to the generation of highly functionalized derivatives. These transformations can include nucleophilic substitutions, reductions, and other reactions that introduce new functional groups and stereocenters.

The reactivity of the chlorine atoms allows for their displacement by various nucleophiles, paving the way for the introduction of diverse substituents. The adjacent carbonyl groups can be selectively reduced or can participate in condensation reactions to build molecular complexity. For instance, the related ethyl 2-chloro-3-oxobutanoate is a known intermediate in the synthesis of various compounds. researchgate.net

Strategic Intermediate in Total Synthesis Efforts

The utility of this compound as a strategic intermediate in the total synthesis of complex natural products is an area of ongoing exploration. While specific, high-profile examples of its use in completed total syntheses are not widely reported in the current literature, its potential is evident from its ability to serve as a versatile building block for both heterocyclic and carbocyclic systems. The synthesis of complex molecules often relies on the strategic use of highly functionalized and reactive starting materials, a role for which this compound is well-suited.

Role of Ethyl 2,2 Dichloro 3 Oxobutanoate in Medicinal and Agrochemical Chemistry Research

Intermediate in the Synthesis of Pharmaceutical Active Pharmaceutical Ingredients (APIs)

The utility of ethyl 2,2-dichloro-3-oxobutanoate as a synthetic intermediate is well-documented in pharmaceutical research. It is a key component in constructing various heterocyclic systems that form the core of many biologically active compounds.

Precursor for Specific Drug Candidates (e.g., Febuxostat Intermediates)

A prominent application of this compound is in the production of Febuxostat, a potent drug for treating hyperuricemia and gout. synzeal.comderpharmachemica.com This compound is instrumental in forming the central thiazole (B1198619) ring of the Febuxostat molecule. While some synthetic routes for Febuxostat start with materials like ethyl-2-chloro-3-oxobutanoate, this compound is also cited as a key intermediate and starting material for creating Febuxostat and its related impurities. synzeal.comderpharmachemica.compharmaffiliates.com The synthesis involves reacting it with a thioamide derivative, which leads to the formation of a crucial thiazole intermediate, subsequently converted to Febuxostat. google.com

Synthesis of Biologically Active Compounds and Lead Compounds

The reactivity of this compound allows for its use in creating a diverse range of biologically active molecules and lead compounds for drug discovery programs. chemicalbook.com Its reaction with various nucleophiles, such as hydrazines, ureas, and thioureas, provides access to a wide array of heterocyclic structures. These structures are often scaffolds for new therapeutic agents. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anthelmintic activities. frontiersin.org

Application in Agrochemical Development

In the agrochemical sector, this compound is a valuable precursor for developing new agents to protect crops. chemicalbook.com Its chemical properties are harnessed to synthesize molecules with desired fungicidal, herbicidal, or insecticidal activities.

Synthesis of Crop Protection Agents and Derivatives

The compound serves as a starting material for the synthesis of various agrochemicals. For example, it is used in the creation of pyrazole (B372694) derivatives, a class of compounds known to include potent fungicides and insecticides. By reacting this compound with substituted hydrazines, chemists can construct the pyrazole core, which can then be further functionalized to optimize its pesticidal properties.

Investigations into Structure-Activity Relationship (SAR) of Derived Compounds

Structure-activity relationship (SAR) studies are fundamental to optimizing the efficacy of compounds derived from this compound. By systematically altering the molecular structure of these derivatives and assessing their biological effects, researchers can pinpoint the specific features that enhance their desired activity and selectivity. For example, in the context of developing novel antimicrobial agents, SAR studies on derivatives have helped elucidate how different substituents influence their potency against various pathogens. These investigations are crucial for designing more effective and targeted therapeutic and agrochemical products. frontiersin.org

| Type of Compound Synthesized | Starting Material | Potential Application |

| Febuxostat Intermediates | This compound | Pharmaceuticals (Anti-gout) synzeal.comderpharmachemica.com |

| Thiazole Derivatives | This compound | Pharmaceuticals, Agrochemicals |

| Pyrazole Derivatives | This compound | Pharmaceuticals, Agrochemicals (Fungicides) chemicalbook.com |

| Antimicrobial Agents | Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives | Pharmaceuticals frontiersin.org |

| Anthelmintic Agents | Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives | Pharmaceuticals frontiersin.org |

Computational and Theoretical Chemistry Studies of Ethyl 2,2 Dichloro 3 Oxobutanoate

Quantum Chemical Calculations and Molecular Modeling for Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the chemical behavior of Ethyl 2,2-dichloro-3-oxobutanoate. Methods like Density Functional Theory (DFT) are used to model the molecule's electronic structure, which governs its reactivity. vub.be These models can identify which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting how it will interact with other reagents. For a molecule like this compound, which contains multiple reactive sites—two carbonyl groups, electron-withdrawing chlorine atoms, and alpha-protons—computational models are invaluable for untangling its complex reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.orgnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org The energy and shape of these orbitals are crucial for predicting reaction outcomes. numberanalytics.comtaylorandfrancis.com

For this compound, the HOMO would indicate the site most likely to donate electrons (act as a nucleophile), while the LUMO would indicate the site most susceptible to receiving electrons (act as an electrophile). libretexts.org

LUMO (Lowest Unoccupied Molecular Orbital): Due to the presence of two electron-withdrawing carbonyl groups and two chlorine atoms, the LUMO is expected to be low in energy, making the molecule a good electrophile. The LUMO is likely centered on the carbonyl carbons, particularly the ketone carbon (C3), which is activated by the adjacent dichlorinated carbon. This suggests that nucleophiles will preferentially attack at the carbonyl positions.

HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to be associated with the lone pairs of electrons on the oxygen atoms. The energy of the HOMO provides insight into the molecule's ionization potential and its ability to act as a nucleophile in certain contexts.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. Computational studies on similar β-keto esters confirm that the keto form is generally the most stable, and calculations are performed on this tautomer to analyze reactivity. nih.gov

| Molecular Feature | Theoretical Influence on Electronic Properties | Predicted Reactivity |

|---|---|---|

| Ester Carbonyl Group (C=O at C1) | Contributes to the electrophilicity of the molecule. The LUMO will have significant density on this carbon. | Electrophilic site, susceptible to attack by strong nucleophiles (e.g., in hydrolysis or transesterification). |

| Ketone Carbonyl Group (C=O at C3) | Highly electrophilic due to the inductive effect of the adjacent CCl₂ group. Expected to be the primary site of nucleophilic attack. | Primary electrophilic center for reactions like reduction, addition, and condensation. |

| Dichlorinated Carbon (C2) | Strongly electron-withdrawing, increasing the electrophilicity of both adjacent carbonyl carbons. | Enhances the overall reactivity of the molecule towards nucleophiles. |

| Acetyl Methyl Group (C4) | Contains acidic protons, though less acidic than in non-halogenated acetoacetates due to the absence of an enolizable α-proton at C2. | Potential site for reactions under very strong basic conditions, but generally not the primary reactive site. |

| HOMO-LUMO Gap | Expected to be relatively small due to the presence of multiple electron-withdrawing groups, indicating high reactivity. | The molecule is predicted to be kinetically reactive towards a variety of nucleophiles. |

Computational chemistry allows for the detailed mapping of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy, known as the activation energy (Ea). A lower activation energy corresponds to a faster reaction.

For a reaction involving this compound, such as its reduction by a hydride, theoretical calculations can be performed to model the approach of the nucleophile to the carbonyl carbon. vub.be Key insights from such an analysis would include:

Mechanism Confirmation: Calculations can determine whether a reaction proceeds through a single, concerted step or via a multi-step pathway involving intermediates. For instance, theoretical studies on the reactions of related dichlorinated compounds have helped to distinguish between different possible mechanisms. nih.gov

Activation Energy Calculation: By calculating the energy of the transition state relative to the reactants, the activation energy can be determined, allowing for the prediction of reaction rates.

Structural Details of the Transition State: The geometry of the TS provides crucial information about which bonds are breaking and forming, explaining the steric and electronic factors that control the reaction. nih.gov

| Parameter | Information Gained from Calculation | Significance for Reactivity |

|---|---|---|

| Transition State (TS) Geometry | Provides the 3D arrangement of atoms at the peak of the energy barrier. For example, the angle of nucleophilic attack on the carbonyl carbon (e.g., Bürgi-Dunitz angle). | Reveals steric hindrances and optimal orbital overlap, explaining why a reaction follows a specific stereochemical path. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Determines the kinetic feasibility and rate of the reaction. Lower Ea means a faster reaction. |

| Imaginary Frequency | A single negative (imaginary) vibrational frequency in the calculated spectrum of the TS. | Confirms that the located structure is a true transition state and not a minimum on the potential energy surface. The motion associated with this frequency represents the reaction coordinate. |

| Intrinsic Reaction Coordinate (IRC) | A calculation that follows the reaction path downhill from the transition state to connect it to the reactants and products. | Confirms that the identified transition state correctly connects the desired reactants and products, validating the proposed pathway. nih.gov |

Theoretical Spectroscopy for Structural Characterization Research

Computational methods are extensively used to predict and interpret various types of spectra, including Nuclear Magnetic Resonance (NMR) and vibrational (IR, Raman) spectra. canterbury.ac.nz By calculating these spectra for a proposed structure, chemists can compare the theoretical results with experimental data to confirm the molecule's identity and stereochemistry. nih.govarxiv.org

Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov For this compound, this would involve optimizing the molecule's geometry using a method like DFT and then calculating the magnetic shielding tensors for each nucleus. These theoretical values, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), yield predicted chemical shifts that can be directly compared to experimental spectra. acs.org This is particularly useful for assigning signals in complex molecules where overlapping peaks might cause ambiguity.

| Atom/Group | Nucleus | Predicted Chemical Shift (ppm) | Justification |

|---|---|---|---|

| -O-CH₂-CH₃ (Ethyl) | ¹H | ~ 4.3 | Methylene protons adjacent to an ester oxygen. Similar to ethyl acetate (B1210297) (~4.1 ppm). quora.comyoutube.com |

| -O-CH₂-CH₃ (Ethyl) | ¹H | ~ 1.3 | Methyl protons of an ethyl group, split into a triplet by the adjacent CH₂. Similar to ethyl acetate (~1.2 ppm). quora.comyoutube.com |

| -C(=O)-CH₃ (Acetyl) | ¹H | ~ 2.5 | Methyl protons adjacent to a ketone carbonyl, deshielded by the carbonyl group. No adjacent protons, so it appears as a singlet. |

| Ester C=O | ¹³C | ~ 165 | Carbonyl carbon of an ester, deshielded by the two oxygen atoms. The presence of the CCl₂ group provides additional deshielding. |

| -CCl₂- | ¹³C | ~ 90 | Highly deshielded carbon due to two electronegative chlorine atoms. |

| Ketone C=O | ¹³C | ~ 190 | Highly deshielded ketone carbonyl carbon, further deshielded by the adjacent CCl₂ group. |

| -O-CH₂-CH₃ | ¹³C | ~ 63 | Methylene carbon of the ethyl ester. |

| -C(=O)-CH₃ | ¹³C | ~ 28 | Methyl carbon of the acetyl group. |

| -O-CH₂-CH₃ | ¹³C | ~ 14 | Terminal methyl carbon of the ethyl ester. |

Theoretical vibrational analysis calculates the frequencies and intensities of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. arxiv.org For this compound, a frequency calculation would be performed on the optimized geometry. nih.gov The results help in assigning specific absorption bands to the stretching and bending of particular functional groups. This is especially useful for identifying the characteristic carbonyl stretches, which are sensitive to their electronic environment.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Comments |

|---|---|---|---|

| C=O Stretch (Ketone) | -C(=O)-CH₃ | 1735 - 1755 | The frequency is higher than a simple ketone (~1715 cm⁻¹) due to the strong electron-withdrawing effect of the adjacent dichlorinated carbon. |

| C=O Stretch (Ester) | -C(=O)-O- | 1750 - 1770 | Aliphatic esters typically absorb around 1737-1750 cm⁻¹. orgchemboulder.com The adjacent CCl₂ group increases the frequency. |

| C-O Stretch | Ester | 1250 - 1300 | Strong absorption characteristic of the C-O single bond in esters. orgchemboulder.com |

| C-Cl Stretch | -CCl₂- | 700 - 850 | Characteristic absorption for alkyl chlorides. The presence of two chlorines on the same carbon may lead to symmetric and asymmetric stretching modes. |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 | Standard aliphatic C-H stretching vibrations. |

Advanced Computational Techniques for Stereoselectivity and Regioselectivity

Many chemical reactions can yield multiple isomers. Computational chemistry is a powerful tool for predicting which isomer will be the major product by calculating the activation energies for the different pathways leading to each product.

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. A key reaction for this compound would be the reduction of its ketone group, which would create a new chiral center. Computational modeling can predict whether the (R) or (S) alcohol will be the major product by calculating the transition state energies for the nucleophile attacking from each of the two faces (re/si) of the carbonyl group. Such studies are common for understanding and designing asymmetric syntheses involving β-keto esters. acs.orgresearchgate.net

Regioselectivity: This refers to the preference for bond formation at one position over another. While the C2 carbon of this compound is not enolizable, reactions involving its parent compound, ethyl acetoacetate (B1235776), are classic examples where regioselectivity (C- vs. O-alkylation of the enolate) is a key consideration. wikipedia.org For derivatives where different reactive sites compete, DFT studies can accurately predict the outcome by comparing the stability of the transition states for each possible reaction pathway. nih.gov

By modeling the interaction between the substrate, reagent, and any catalyst, computational methods can rationalize experimentally observed selectivities and guide the development of new, highly selective reactions.

Green Chemistry Approaches and Sustainable Synthesis Strategies Involving Ethyl 2,2 Dichloro 3 Oxobutanoate

Development of Solvent-Free and Aqueous Reaction Media

Traditional organic syntheses have often relied on volatile and hazardous organic solvents, contributing significantly to environmental pollution. A major leap forward in the green synthesis of α,α-dichloro β-dicarbonyl compounds, including Ethyl 2,2-dichloro-3-oxobutanoate, has been the development of reactions in aqueous media. An efficient and environmentally friendly method for the α,α-dichlorination of β-keto esters utilizes a mixture of Oxone and aluminum trichloride (B1173362) in water. organic-chemistry.orgthieme-connect.com

Table 1: Dichlorination of Ethyl Acetoacetate (B1235776) in Aqueous Medium

| Reactants | Reagents | Solvent | Reaction Time | Yield of this compound |

|---|

Catalysis for Enhanced Environmental Performance

The use of catalysts is a fundamental pillar of green chemistry, offering pathways to more efficient and selective reactions with reduced environmental impact. In the aqueous dichlorination of ethyl acetoacetate, the combination of Oxone and aluminum trichloride acts as an effective catalytic system. The proposed mechanism involves the in-situ generation of a chlorine cation (Cl+) from the oxidation of chloride ions (from AlCl₃) by Oxone. organic-chemistry.org This electrophilic chlorine species then readily reacts with the enol form of ethyl acetoacetate.

The reaction proceeds in a stepwise manner, with the initial formation of a monochlorinated intermediate, followed by a second chlorination to yield the final α,α-dichloro product. thieme-connect.com This catalytic approach is advantageous as it utilizes inexpensive and non-toxic reagents. organic-chemistry.org The efficiency of this system at room temperature also contributes to its enhanced environmental performance by reducing energy consumption.

Principles of Atom Economy and Waste Minimization in Synthesis

Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. scranton.edu The dichlorination of ethyl acetoacetate using Oxone and aluminum trichloride in an aqueous medium can be analyzed from this perspective.

The balanced chemical equation for the reaction is: C₆H₁₀O₃ + 2KHSO₅ + 2AlCl₃ → C₆H₈Cl₂O₃ + 2KHSO₄ + 2Al(OH)Cl₂

Atom Economy Calculation:

Molecular Weight of Desired Product (C₆H₈Cl₂O₃): 199.03 g/mol

Molecular Weight of all Reactants (C₆H₁₀O₃ + 2KHSO₅ + 2AlCl₃): 130.14 g/mol + 2 * 152.16 g/mol + 2 * 133.34 g/mol = 699.96 g/mol

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Percent Atom Economy = (199.03 / 699.96) x 100 ≈ 28.4%

While the yield of the reaction is a respectable 70%, the atom economy is relatively low. thieme-connect.com This is primarily due to the generation of significant amounts of inorganic byproducts, namely potassium bisulfate and aluminum hydroxydichloride.

From a waste minimization standpoint, while the reaction avoids organic solvents, the disposal and potential environmental impact of these inorganic salts must be considered. Future research could focus on developing catalytic systems with higher atom economy, potentially through the direct use of chlorine gas with a recyclable catalyst or electrochemical methods that avoid the use of stoichiometric oxidizing and chlorinating agents.

Energy-Efficient Protocols and Process Intensification

Process intensification, which aims to develop smaller, more efficient, and safer manufacturing processes, is another key area of green chemistry. The rapid nature of the aqueous dichlorination reaction (completion within 10 minutes) makes it highly amenable to continuous flow synthesis. thieme-connect.comnih.gov

Table 2: Comparison of Reaction Conditions

| Method | Temperature | Energy Input | Potential for Continuous Flow |

|---|---|---|---|

| Traditional Chlorination (example) | Often elevated | High | Possible |

A continuous flow reactor could offer several advantages over a traditional batch process, including:

Enhanced Safety: Smaller reaction volumes minimize the risk of runaway reactions.

Improved Heat and Mass Transfer: Leading to better control and potentially higher yields.

Reduced Footprint: Continuous reactors are typically much smaller than batch reactors for the same production capacity.

Automation: Allowing for more precise control over reaction parameters and consistent product quality.

The development of a continuous flow process for the synthesis of this compound would represent a significant step towards a more energy-efficient and intensified manufacturing protocol.

Future Research Directions and Emerging Trends for Ethyl 2,2 Dichloro 3 Oxobutanoate

Exploration of Novel Synthetic Methodologies and Reaction Manifolds

The synthesis of Ethyl 2,2-dichloro-3-oxobutanoate has traditionally relied on methods that may involve harsh reagents and generate significant waste. A key area of future research will be the development of greener and more efficient synthetic protocols.

One promising approach is the α,α-dichlorination of β-keto esters using an Oxone/aluminum trichloride (B1173362) mixture in an aqueous medium. softecks.in This method offers the advantages of using inexpensive, non-toxic reagents and water as a solvent, which is a significant improvement over methods requiring organic solvents and toxic reagents. softecks.in The reaction proceeds through the oxidation of chloride ions by Oxone to generate chlorine cations, which then react with the enol form of the β-keto ester. softecks.in Research in this area could focus on optimizing reaction conditions to improve yields, which currently range from 50-85%, and expanding the substrate scope. softecks.in

Further research into novel reaction manifolds for this compound is also warranted. The presence of two chlorine atoms on the α-carbon, along with the two carbonyl groups, provides a unique platform for a variety of chemical transformations. Investigating its reactivity in cycloaddition reactions, multicomponent reactions, and as a precursor for the synthesis of complex heterocyclic compounds could lead to the discovery of novel molecules with interesting biological or material properties.

Table 1: Comparison of Dichlorination Methods for β-Keto Esters

| Method | Reagents | Solvent | Advantages | Disadvantages |

| Traditional Methods | Chlorine gas, sulfuryl chloride | Organic solvents | High yields for some substrates | Use of toxic and hazardous reagents, generation of acidic byproducts |

| Oxone/Aluminum Trichloride | Oxone, Aluminum trichloride | Water | Environmentally friendly, uses inexpensive reagents | Moderate to good yields, optimization may be required |

Integration into Flow Chemistry and Continuous Manufacturing Processes

The integration of the synthesis and subsequent reactions of this compound into flow chemistry and continuous manufacturing processes represents a significant emerging trend. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for process automation and scalability. researchgate.netrsc.org

Given that halogenation reactions are often fast and highly exothermic, their transition to continuous flow systems is particularly advantageous. researchgate.netrsc.org A continuous flow setup for the dichlorination of ethyl acetoacetate (B1235776) could involve the precise mixing of the substrate with the chlorinating agent in a microreactor, followed by in-line quenching and purification. This would minimize the handling of hazardous reagents and allow for safer operation on a larger scale.

Future research in this area could focus on the design and optimization of continuous flow reactors specifically for the synthesis of this compound. This would involve studying the kinetics of the reaction to determine optimal residence times, temperatures, and reagent concentrations. Furthermore, the development of integrated, multi-step flow processes where this compound is synthesized and then immediately used in a subsequent reaction without isolation would represent a significant step towards more efficient and sustainable chemical manufacturing.

Expanding Applications in Materials Science and Polymer Chemistry

While the current applications of this compound are primarily in organic synthesis, its unique chemical structure suggests potential for use in materials science and polymer chemistry. The two chlorine atoms and the reactive carbonyl groups offer multiple sites for polymerization or for incorporation into polymer backbones to impart specific properties.

One potential area of exploration is the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. The dichlorinated carbon center could potentially undergo dehalogenation to form new carbon-carbon bonds, leading to the formation of polymer chains. The ester and ketone functionalities could also be modified to introduce other reactive groups for polymerization.

Another avenue for research is the modification of existing polymers with this compound to enhance their properties. For example, it could be grafted onto polymer surfaces to improve flame retardancy, thermal stability, or adhesion. The presence of the chlorine atoms could also make the resulting materials useful as precursors for further chemical modifications.

Although direct applications are yet to be extensively reported, the reactivity of α,α-dichloro-β-ketoesters suggests that future research in this area could lead to the development of new functional materials with tailored properties.

Advanced Mechanistic Elucidation Using State-of-the-Art Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research will likely employ a combination of advanced experimental and computational techniques to elucidate these mechanisms in detail.

Computational chemistry, particularly density functional theory (DFT), can be a powerful tool for studying the reaction pathways, transition states, and intermediates involved in the synthesis and reactions of polychlorinated carbonyl compounds. acs.org Such studies can provide valuable insights into the factors that control the reactivity and selectivity of these reactions, guiding the development of more efficient and selective synthetic methods. For instance, computational studies could be used to model the dichlorination of ethyl acetoacetate to understand the role of the catalyst and solvent in the reaction mechanism.

In addition to computational methods, advanced analytical techniques such as in-situ spectroscopy (e.g., NMR, IR) can be used to monitor reactions in real-time, providing direct evidence for the formation of transient intermediates. The combination of these experimental and theoretical approaches will be instrumental in building a comprehensive picture of the chemical behavior of this compound, paving the way for its more rational and widespread application in organic synthesis and beyond.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。